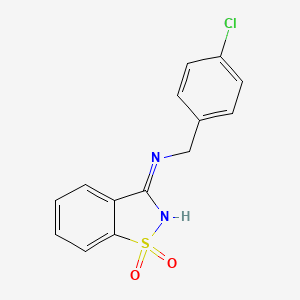![molecular formula C20H31N3O B6075762 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6075762.png)
3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine, also known as JNJ-7925476, is a novel and potent antagonist of the nicotinic acetylcholine receptor (nAChR) α4β2 subtype. It has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including addiction, depression, anxiety, and schizophrenia. In
Mechanism of Action
3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine is a selective antagonist of the nAChR α4β2 subtype, which is involved in the release of dopamine in the brain. By blocking this receptor subtype, 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine reduces the release of dopamine, which is thought to be involved in the reinforcing effects of nicotine and other drugs of abuse. Additionally, 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been shown to modulate other neurotransmitter systems, including serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce nicotine self-administration, increase the levels of serotonin and norepinephrine in the brain, and decrease the levels of glutamate. Additionally, it has been shown to have antidepressant-like effects in animal models of depression.
Advantages and Limitations for Lab Experiments
One advantage of using 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine in lab experiments is its high selectivity for the nAChR α4β2 subtype, which allows for more precise manipulation of this receptor system. Additionally, 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been extensively studied in animal models, which provides a wealth of data on its pharmacological effects. However, one limitation of using 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several future directions for research on 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine. One area of interest is its potential use in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, there is interest in developing more selective and potent antagonists of the nAChR α4β2 subtype, which may have improved therapeutic efficacy. Finally, there is interest in exploring the potential use of 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine in combination with other drugs, such as antidepressants, to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine involves several steps, including the reaction of 4-bromo-1-piperidine with 1-(2,2-dimethylpropanoyl)pyrrolidine, followed by the reaction of the resulting compound with 3-(bromomethyl)pyridine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to have efficacy in reducing nicotine self-administration in rats, suggesting its potential use in smoking cessation. It has also been shown to have antidepressant-like effects in animal models of depression. Additionally, 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been studied for its potential use in treating anxiety and schizophrenia.
properties
IUPAC Name |
2,2-dimethyl-1-[3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-20(2,3)19(24)23-12-8-18(15-23)17-6-10-22(11-7-17)14-16-5-4-9-21-13-16/h4-5,9,13,17-18H,6-8,10-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVLWTRLKYFFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)C2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[1-(2,2-Dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6075686.png)
![4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6075695.png)
![1-(4-tert-butylbenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B6075703.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6075704.png)
![1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6075710.png)
![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6075718.png)
![(1H-imidazol-4-ylmethyl){[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6075732.png)

![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B6075740.png)
![2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6075745.png)
![2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075751.png)
![1-[4-(methylthio)phenyl]-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6075759.png)
![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6075768.png)
![3-chloro-N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide](/img/structure/B6075779.png)